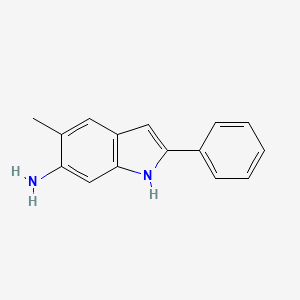

5-methyl-2-phenyl-1H-indol-6-amine

Description

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5-methyl-2-phenyl-1H-indol-6-amine |

InChI |

InChI=1S/C15H14N2/c1-10-7-12-8-14(11-5-3-2-4-6-11)17-15(12)9-13(10)16/h2-9,17H,16H2,1H3 |

InChI Key |

FWISNMQEJMQFAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cyclization with Subsequent Functionalization

Palladium-mediated cross-coupling reactions offer a robust platform for constructing the indole core. A representative approach, adapted from palladium-catalyzed indole syntheses , involves cyclizing aryl halides with alkynes in the presence of ammonia. For 5-methyl-2-phenyl-1H-indol-6-amine, the synthesis begins with a brominated precursor: 1-bromo-2-(phenylethynyl)-4-methyl-5-nitrobenzene . Under Pd catalysis ([Pd(cinnamyl)Cl]₂, Josiphos ligand), this substrate undergoes cyclization with ammonia to yield 5-methyl-6-nitro-2-phenyl-1H-indole . Subsequent reduction of the nitro group via hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd) furnishes the target amine.

Key Reaction Conditions

-

Catalyst: [Pd(cinnamyl)Cl]₂ (1.25 mol%), Josiphos CyPF-t-Bu (2.5 mol%)

-

Base: KOtBu (3.0 equiv)

-

Nitro Reduction: H₂ (1 atm), 10% Pd/C, MeOH, 25°C, 6 hours

This method achieves moderate yields (60–75%) but requires precise control over nitro group positioning during the initial cyclization step.

Fischer Indole Synthesis with Nitro Group Reduction

The Fischer indole synthesis, a classical route to indoles, can be adapted for this target. Starting with 4-methyl-2-phenylhydrazine and 5-nitrocyclohexanone , acid-catalyzed cyclization (HCl, EtOH, reflux) generates 5-methyl-6-nitro-2-phenylindole . The nitro group is then reduced to an amine using SnCl₂/HCl or catalytic hydrogenation.

Optimized Parameters

-

Cyclization: HCl (conc.), ethanol, reflux, 8 hours

-

Reduction: SnCl₂ (2.5 equiv), HCl (conc.), 0°C → 25°C, 2 hours

-

Yield: 50–65% (over two steps)

This route is limited by the availability of substituted cyclohexanones and competing regioselectivity during cyclization.

Directed C–H Amination of Preformed Indoles

Direct functionalization of the indole core via C–H activation represents a modern approach. Using 5-methyl-2-phenylindole as the substrate, a directing group (e.g., pyridyl or acetyl) is installed at position 3 to facilitate palladium-catalyzed amination at position 6 . For example, treatment with Pd(OAc)₂, XPhos, and benzophenone imine under microwave irradiation (120°C, 12 hours) introduces the amine group. Acidic hydrolysis (HCl, MeOH) removes the directing group, yielding the target compound.

Reaction Highlights

-

Directing Group: Acetyl (installed via Friedel-Crafts acylation)

-

Catalyst: Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

-

Aminating Agent: Benzophenone imine (1.2 equiv)

-

Yield: 40–55%

This method avoids multi-step protection/deprotection sequences but suffers from moderate efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and functional group tolerance:

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-1H-indol-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-6-quinone derivatives.

Reduction: Reduction of the compound can lead to the formation of 5-methyl-2-phenyl-1H-indoline-6-amine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Indole-6-quinone derivatives.

Reduction: 5-methyl-2-phenyl-1H-indoline-6-amine.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

5-Methyl-2-phenyl-1H-indole serves as a building block in organic synthesis, allowing for the creation of more complex indole derivatives. Its structural features make it a versatile intermediate in various chemical reactions.

Biology

Research has shown that this compound exhibits several biological activities , including:

- Antiviral Activity : Demonstrated effectiveness against various viral strains by inhibiting replication mechanisms.

- Anti-inflammatory Properties : Modulates inflammatory pathways, providing therapeutic benefits in diseases characterized by inflammation.

- Anticancer Effects : Preliminary studies indicate that it may induce apoptosis and inhibit cell proliferation in cancer cells, particularly through mechanisms involving cell cycle arrest at the S and G2/M phases .

Medicine

The compound is under investigation for its potential as a pharmaceutical agent . Its ability to interact with multiple biological targets makes it a candidate for drug discovery efforts aimed at treating various diseases.

Industry

In industrial applications, 5-methyl-2-phenyl-1H-indole is utilized in the synthesis of dyes , pigments , and agrochemicals , highlighting its importance beyond the laboratory.

Recent studies have elucidated the mechanisms behind the biological activities of this compound:

- Receptor Interaction : High-affinity binding to multiple receptors influences various signaling pathways associated with disease processes.

- Nucleophilic Attack : The indole nitrogen participates in nucleophilic attacks on electrophilic centers, facilitating biochemical reactions essential for its activity.

- Metabolic Pathways : Involvement in metabolic pathways related to tryptophan degradation underscores its broader biochemical significance.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 5-methyl-2-phenyl-1H-indole against HCT116 colon cancer cells. Results indicated:

- Cell Cycle Arrest : Significant increase in cells arrested at S and G2/M phases compared to control groups.

- Mechanism of Action : Similar to established chemotherapeutics like doxorubicin, suggesting potential for development as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research demonstrated that this compound exhibits antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the indole scaffold significantly impacts molecular weight, polarity, and reactivity. Below is a comparison with key analogs:

Key Observations :

- Lipophilicity : The phenyl group in 5-methyl-2-phenyl-1H-indol-6-amine increases its hydrophobic character compared to analogs like 5-methoxy-1H-indol-6-amine, which has a polar methoxy group .

- Acid-Base Behavior : The acetic acid substituent in 2-(6-methyl-1H-indol-3-yl)acetic acid introduces carboxylic acid functionality, enabling pH-dependent solubility and ionic interactions .

- Salt Formation : 1,2-Dimethyl-1H-indol-5-amine hydrochloride demonstrates how hydrochloride salts enhance aqueous solubility, a feature absent in the neutral 5-methyl-2-phenyl analog .

Electronic and Steric Modifications

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (5-methoxy-1H-indol-6-amine) is electron-donating, activating the indole ring for electrophilic substitution. In contrast, bromo substituents (e.g., 5-bromo-6-methoxy-1H-indole) are electron-withdrawing, altering reactivity and stability .

Aromatic Interactions :

- The phenyl group in the target compound may engage in π-π stacking, a feature less prominent in analogs lacking aromatic substituents (e.g., 5-methyl-1H-indol-6-amine).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-phenyl-1H-indol-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including indole ring formation via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, a phenyl group can be introduced using Suzuki-Miyaura coupling, followed by methylation at the 5-position. Protecting groups (e.g., Boc) may stabilize intermediates during functionalization at the 6-amine position. Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (e.g., DMF/water mixtures), and temperature gradients to improve yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. How should researchers characterize the structural and spectral properties of 5-methyl-2-phenyl-1H-indol-6-amine?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) enhance resolution .

- Spectroscopy : NMR (¹H/¹³C, DEPT, COSY for coupling patterns), IR (amine N-H stretches ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Compare experimental data with computed spectra (DFT/B3LYP/6-31G* basis set) to resolve ambiguities .

Q. What experimental designs are recommended for preliminary biological activity screening?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293, HepG2) at varying concentrations (1–100 µM). Ensure replicates (n ≥ 3) and statistical validation (ANOVA with post-hoc tests). Include solubility testing (DMSO/PBS) to rule out false negatives due to poor compound dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 5-methyl-2-phenyl-1H-indol-6-amine?

- Methodological Answer : Contradictions may arise from assay variability or differential metabolite profiles. Address this by:

- Standardized protocols : Harmonize assay conditions (e.g., pH, incubation time) across labs.

- Meta-analysis : Pool data from independent studies (e.g., using PRISMA guidelines) to identify confounding variables (e.g., solvent effects, cell line specificity) .

- Mechanistic studies : Use CRISPR-edited cell models or isotopic labeling to track compound metabolism and active intermediates .

Q. What computational strategies validate target interactions and predict pharmacokinetics?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., serotonin receptors). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

- ADMET prediction : Tools like SwissADME predict bioavailability, BBB permeability, and CYP450 metabolism. Cross-validate with in vivo PK studies (rodent models, LC-MS/MS quantification) .

Q. How can crystallographic data improve structure-activity relationship (SAR) models?

- Methodological Answer : Refine electron density maps (SHELXL) to resolve substituent conformations. Overlay crystal structures with analogous compounds to identify critical pharmacophores. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing activity .

Q. What methodologies optimize synthetic yield while minimizing byproducts?

- Methodological Answer : Apply design of experiments (DoE, e.g., Box-Behnken) to test variables (catalyst loading, temperature, stoichiometry). Use inline analytics (ReactIR, HPLC-MS) for real-time monitoring. Switch to flow chemistry for exothermic steps to improve heat dissipation and scalability .

Data Analysis & Reproducibility

Q. How should researchers address reproducibility challenges in pharmacological studies?

- Methodological Answer :

- Open data practices : Share raw spectral data (e.g., via Zenodo) and crystallographic files (CIFs) for independent validation .

- Robust statistics : Report effect sizes, confidence intervals, and p-values. Use Bayesian models to quantify uncertainty in dose-response curves .

Q. What longitudinal study designs assess chronic toxicity and metabolic stability?

- Methodological Answer : Conduct 90-day rodent toxicity studies with histopathological analysis (liver/kidney sections). For metabolic stability, use hepatic microsomes (human/rat) and LC-HRMS to identify phase I/II metabolites. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.